molecular formula C18H17BrFNO2 B1324803 4-Bromo-2-fluoro-4'-morpholinomethyl benzophenone CAS No. 898770-44-0

4-Bromo-2-fluoro-4'-morpholinomethyl benzophenone

Cat. No.: B1324803
CAS No.: 898770-44-0
M. Wt: 378.2 g/mol
InChI Key: LMZGOOSVBFOILU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-4'-morpholinomethyl benzophenone (CAS: 898770-44-0) is a substituted benzophenone derivative with the molecular formula C₁₈H₁₇BrFNO₂ and a molecular weight of 394.24 g/mol . Its structure features a benzophenone backbone modified with:

  • A bromine atom at the 4-position (electron-withdrawing, steric bulk).
  • A fluorine atom at the 2-position (electron-withdrawing, enhancing stability).
  • A morpholinomethyl group at the 4'-position (electron-donating, improving solubility in polar solvents) .

Benzophenones are widely utilized as photoinitiators in UV-curable resins and coatings due to their ability to generate radicals under UV light . The morpholinomethyl substituent in this compound enhances its solubility in industrial formulations, making it suitable for applications requiring controlled crosslinking .

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO2/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZGOOSVBFOILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642649
Record name (4-Bromo-2-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-44-0
Record name Methanone, (4-bromo-2-fluorophenyl)[4-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-4’-morpholinomethyl benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzaldehyde and 4-morpholinomethylbenzene.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction.

    Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-fluoro-4’-morpholinomethyl benzophenone may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups.

Scientific Research Applications

4-Bromo-2-fluoro-4’-morpholinomethyl benzophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the morpholinomethyl group, contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent XLogP3 Applications
4-Bromo-2-fluoro-4'-morpholinomethyl BP 898770-44-0 C₁₈H₁₇BrFNO₂ 394.24 4'-Morpholinomethyl ~3.2* UV-curable resins, photoinitiators
4-Bromo-3-fluoro-2'-(4-methylpiperazino) BP 898783-25-0 C₁₉H₂₀BrFN₂O 391.30 2'-(4-Methylpiperazino) 3.7 Pharmaceutical intermediates
4-Bromo-4'-thiomorpholinomethyl BP N/A C₁₈H₁₇BrFNO₂S 410.26 4'-Thiomorpholinomethyl ~3.9* High-stability coatings
4-Bromo-2-fluoro-4'-pyrrolidinomethyl BP 898776-71-1 C₁₉H₁₈BrFNO 381.22 4'-Pyrrolidinomethyl ~3.5* Antimicrobial agents (analogs)
4-Bromo-4'-fluoro-2-(hydroxymethyl) BP N/A C₁₄H₁₁BrFO₂ 307.14 2-Hydroxymethyl ~2.1* Reactive solvents, wetting agents

*Estimated based on substituent contributions.

Biological Activity

4-Bromo-2-fluoro-4'-morpholinomethyl benzophenone is a compound of interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing on diverse sources of information.

Chemical Structure and Properties

The compound features a benzophenone core substituted with bromine and fluorine atoms, along with a morpholinomethyl group. This specific arrangement contributes to its chemical reactivity and biological interactions.

Property Details
Chemical Formula C16H17BrFNO
Molecular Weight 349.22 g/mol
CAS Number 898770-44-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom enhances binding affinity to specific enzymes, while the morpholinomethyl group influences the compound's solubility and permeability across cellular membranes. Research indicates that the compound can act as both an inhibitor and an activator of certain biological pathways, making it a versatile tool in biochemical studies.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, in vitro assays demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values observed were approximately 10 µM after 72 hours of treatment, indicating significant cytotoxic effects compared to controls .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammatory responses. In BV-2 microglial cells, it was found to significantly decrease levels of nitric oxide (NO) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .

Case Studies

  • Cell Proliferation Inhibition
    • In a study assessing the growth inhibitory effects on MCF-7 cells, treatment with this compound resulted in a reduction of viable cells by over 50% at concentrations above 10 µM after 72 hours. This highlights its potential as a lead compound for developing anticancer therapies .
  • Mechanistic Insights
    • The compound's mechanism was further elucidated through molecular docking studies, revealing strong binding affinities to targets such as matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The docking scores indicated favorable interactions that could inhibit enzymatic activity associated with tumor progression .

Comparative Analysis

When compared with similar compounds, such as 4-Bromo-N-(2-methylphenyl)benzamide, this compound exhibits distinct biological activities due to its unique substitution pattern. The presence of both bromine and fluorine atoms enhances its reactivity and selectivity towards specific biological targets.

Compound Biological Activity
This compound Anticancer, anti-inflammatory
4-Bromo-N-(2-methylphenyl)benzamide Moderate cytotoxicity
4-Fluoro-4'-morpholinomethyl benzophenone Limited activity compared to brominated analogs

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